Chloramphenicol 1-O-beta-D-galactopyranoside

Solubility Formulation Bioavailability

This β-galactoside prodrug remains inert until cleaved by β-galactosidase, releasing active chloramphenicol. Unlike ester prodrugs (succinate, palmitate), its glycosidic bond enables tissue-specific activation and complete resistance to chloramphenicol acetyltransferase (CAT) inactivation. It also shows reduced mammalian cell toxicity versus the parent drug. Ideal for ADEPT, GDEPT, and AMR research, it serves as a quantitative tool where traditional chromogenic substrates (e.g., ONPG) cannot report functional antibiotic release. Secure this functionally unique, activatable antibiotic for your targeted enzyme-prodrug studies.

Molecular Formula C17H22Cl2N2O10
Molecular Weight 485.267
CAS No. 191476-32-1
Cat. No. B574569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramphenicol 1-O-beta-D-galactopyranoside
CAS191476-32-1
Molecular FormulaC17H22Cl2N2O10
Molecular Weight485.267
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(COC2C(C(C(C(O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C17H22Cl2N2O10/c18-15(19)16(27)20-9(11(23)7-1-3-8(4-2-7)21(28)29)6-30-17-14(26)13(25)12(24)10(5-22)31-17/h1-4,9-15,17,22-26H,5-6H2,(H,20,27)/t9-,10-,11-,12+,13+,14-,17-/m1/s1
InChIKeyAPNJPGQQUGNBMU-PRZACTIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloramphenicol 1-O-beta-D-galactopyranoside (CAS 191476-32-1): Baseline Definition and Procurement Identifiers


Chloramphenicol 1-O-beta-D-galactopyranoside (CAS 191476-32-1) is a synthetic β-galactoside prodrug of the broad-spectrum antibiotic chloramphenicol [1]. The compound consists of a chloramphenicol backbone linked via a hydrolysable glycosidic bond to a β-D-galactopyranose moiety . This glycosylation masks the antibacterial activity of the parent compound until enzymatic cleavage releases free chloramphenicol, primarily via β-galactosidase activity . It is primarily utilized in research contexts as a β-galactosidase substrate for prodrug activation studies, gene reporter assays, and the investigation of antibiotic resistance mechanisms, and is supplied as a solid with a molecular formula of C₁₇H₂₂Cl₂N₂O₁₀ and a molecular weight of 485.3 Da .

Chloramphenicol 1-O-beta-D-galactopyranoside: Critical Rationale for Selection Over Generic In-Class Alternatives


Substituting chloramphenicol 1-O-beta-D-galactopyranoside with a generic in-class alternative—such as parent chloramphenicol, other ester prodrugs like chloramphenicol succinate or palmitate, or alternative chromogenic β-galactosidase substrates like ONPG (o-nitrophenyl-β-D-galactopyranoside)—is scientifically invalid for applications demanding the specific functional attributes of this compound. Unlike ONPG, which only reports on β-galactosidase activity, this compound functions as a latent, activatable antibacterial agent that couples reporter function with functional outcome [1]. Furthermore, it is not simply interchangeable with other chloramphenicol prodrugs; the β-galactoside bond offers distinct susceptibility to β-galactosidase rather than ubiquitous esterases, enabling tissue- or environment-specific activation strategies that are not possible with succinate or palmitate esters [2]. Critically, the glycosylated structure confers properties—such as resistance to enzymatic inactivation by chloramphenicol acetyltransferase (CAT) and reduced mammalian cell toxicity—that are entirely absent in the parent drug and are key drivers of its selection for specific research applications [3].

Chloramphenicol 1-O-beta-D-galactopyranoside: A Quantitative Evidence Guide for Differentiated Scientific Selection


Superior Aqueous Solubility Relative to Parent Chloramphenicol

Chloramphenicol 1-O-beta-D-galactopyranoside exhibits significantly improved aqueous solubility compared to the non-glycosylated parent compound chloramphenicol [1]. This enhancement is a direct consequence of the addition of the hydrophilic β-D-galactopyranosyl group .

Solubility Formulation Bioavailability

Reduced Cytotoxicity in Human Dermal Fibroblasts vs. Chloramphenicol

Glycosylated chloramphenicol derivatives, including the β-D-galactopyranoside, have been shown to be less toxic to human dermal fibroblasts compared to the parent chloramphenicol molecule [1].

Cytotoxicity Mammalian Cell Toxicity Safety Profile

Complete Resistance to Inactivation by Chloramphenicol Acetyltransferase (CAT)

The glycosidic modification of chloramphenicol, as found in the 1-O-beta-D-galactopyranoside, prevents enzymatic inactivation by chloramphenicol acetyltransferase (CAT), a primary mechanism of bacterial resistance [1]. This is in stark contrast to the parent compound, which is readily acetylated and inactivated by CAT.

Antibiotic Resistance CAT Enzyme Prodrug Stability

Optimal Application Scenarios for Chloramphenicol 1-O-beta-D-galactopyranoside Based on Verified Differentiation


Investigating β-Galactosidase-Triggered Prodrug Activation (ADEPT/GDEPT Models)

This compound is ideally suited for use as a model prodrug in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) studies [1]. Its differentiation lies in being a substrate for β-galactosidase that releases a potent, well-characterized antibiotic (chloramphenicol) as the active warhead. The improved solubility and the fact that the glycosylated form is a stable prodrug that is 'almost immediately released' upon encountering the specific glycosidase [2] make it an excellent tool for investigating site-specific drug release and bystander killing effects in targeted cancer or infection models.

Studying Antibiotic Resistance Evasion via Glycosylation

In antimicrobial resistance (AMR) research, this compound provides a direct, functional tool to study how glycosylation can circumvent the ubiquitous CAT resistance mechanism [1]. The 'complete resistance' of the glycosylated derivative to CAT-mediated inactivation [1] offers a quantifiable, orthogonal approach compared to traditional ester-based prodrugs (e.g., chloramphenicol succinate). This enables researchers to dissect the interplay between prodrug stability, enzymatic activation, and resistance, and to test the viability of glycoside prodrugs as a strategy against CAT-expressing bacterial strains.

Eukaryotic Cell Culture Systems Requiring Low Prodrug Background Toxicity

For experiments where the prodrug is applied to mammalian or other eukaryotic cell cultures, this galactoside derivative is preferable to parent chloramphenicol due to its significantly reduced toxicity to human dermal fibroblasts [1]. This lower background toxicity allows for a wider therapeutic window in cell-based assays, ensuring that any observed effects are more directly attributable to the activated antibiotic released upon β-galactosidase cleavage, rather than off-target prodrug effects. This is a critical consideration for reliable in vitro validation of targeted enzyme-prodrug systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloramphenicol 1-O-beta-D-galactopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.